![molecular formula C15H24N2 B3433482 1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-amine CAS No. 347194-16-5](/img/structure/B3433482.png)
1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-amine
Overview
Description
Synthesis Analysis
While specific synthesis methods for 1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-amine are not available in the search results, pyrrolidine derivatives are often synthesized from different cyclic or acyclic precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many bioactive compounds .Scientific Research Applications
TBPA has been used in a variety of scientific studies, ranging from the synthesis of pharmaceuticals to the exploration of biochemical and physiological effects. TBPA has been used in the synthesis of pharmaceuticals such as anti-inflammatory drugs, antibiotics, and anti-cancer drugs. TBPA has also been used in the study of enzyme inhibition, as it is known to inhibit the enzyme cyclooxygenase-2. TBPA has also been used in the study of cell signaling pathways, as it is known to modulate the activity of various proteins involved in the process.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various targets, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .
Mode of Action
The pyrrolidine ring in the compound is known to efficiently explore the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a unique manner, potentially leading to changes in the target’s function or activity .
Biochemical Pathways
Compounds containing a pyrrolidine ring have been associated with various biological activities, suggesting that they may influence a range of biochemical pathways .
Pharmacokinetics
The presence of the pyrrolidine ring in the compound may influence its pharmacokinetic profile .
Result of Action
Given the compound’s structural features, it may exhibit a range of biological activities .
Advantages and Limitations for Lab Experiments
TBPA is a versatile compound with a wide range of applications in the scientific research and laboratory setting. It is a relatively stable compound, making it ideal for use in lab experiments. TBPA is also relatively easy to synthesize, making it a cost-effective option for scientists. However, TBPA can be toxic if ingested, so it is important to take proper safety precautions when working with the compound.
Future Directions
There are a variety of potential future directions for TBPA research. One area of research is exploring the potential applications of TBPA in the synthesis of pharmaceuticals. Another area of research is exploring the potential biochemical and physiological effects of TBPA. Additionally, further research could be done to better understand the mechanism of action of TBPA and its effects on cell signaling pathways. Finally, further research could be done to explore the potential therapeutic applications of TBPA in the treatment of various diseases and conditions.
properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-15(2,3)13-6-4-12(5-7-13)10-17-9-8-14(16)11-17/h4-7,14H,8-11,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKDGVKNYAWWAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCC(C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701197702 | |
Record name | 1-[[4-(1,1-Dimethylethyl)phenyl]methyl]-3-pyrrolidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701197702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
347194-16-5 | |
Record name | 1-[[4-(1,1-Dimethylethyl)phenyl]methyl]-3-pyrrolidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=347194-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[4-(1,1-Dimethylethyl)phenyl]methyl]-3-pyrrolidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701197702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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